3-(4-Bromophenyl)morpholine hydrochloride
Overview
Description
3-(4-Bromophenyl)morpholine hydrochloride is a chemical compound with the molecular formula C10H13BrClNO. It is a derivative of morpholine, where a bromophenyl group is attached to the nitrogen atom of the morpholine ring. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)morpholine hydrochloride typically involves the reaction of 4-bromophenylamine with morpholine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product. The resulting product is then purified by recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)morpholine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various alkyl halides. The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, under reflux conditions.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction Reactions: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a palladium catalyst. The reactions are typically carried out in anhydrous solvents, such as tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted morpholine derivatives, while oxidation and reduction reactions may yield corresponding oxidized or reduced derivatives.
Scientific Research Applications
3-(4-Bromophenyl)morpholine hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules and as a reagent in chemical reactions.
Biology: The compound is used in the study of biological processes and as a tool for probing the function of specific proteins or enzymes.
Medicine: The compound is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: The compound is used in the production of various chemicals and materials, including pharmaceuticals, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)morpholine hydrochloride involves its interaction with specific molecular targets, such as proteins or enzymes. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. The exact molecular pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Bromophenyl)morpholine
- 4-(4-Bromophenyl)morpholine
- 4-(4-Bromobenzyl)morpholine
Uniqueness
3-(4-Bromophenyl)morpholine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the bromine atom and the morpholine ring may confer specific reactivity and binding properties that are not present in other compounds.
Properties
IUPAC Name |
3-(4-bromophenyl)morpholine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.ClH/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10;/h1-4,10,12H,5-7H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQXSBSWSBIWEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CC=C(C=C2)Br.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955506-61-2 | |
Record name | 3-(4-bromophenyl)morpholine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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